3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS No.: 827026-45-9
Cat. No.: VC21331552
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 827026-45-9 |
---|---|
Molecular Formula | C13H11N3O5 |
Molecular Weight | 289.24 g/mol |
IUPAC Name | 3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Standard InChI | InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) |
Standard InChI Key | JKPJLYIGKKDZDT-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Appearance | Beige Solid |
Melting Point | >250°C |
Chemical Structure and Classification
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione belongs to the class of heterocyclic compounds containing two nitrogen-containing ring systems. Its structure features an isoindoline ring connected to a piperidine-2,6-dione (glutarimide) ring, with a nitro group at the 4-position of the isoindoline portion and an oxo group at the 1-position. The compound is classified under heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, with at least one ring being a six-membered ring with only one nitrogen atom . This structural arrangement contributes to its chemical properties and pharmaceutical significance.
The compound's chemical classification in patent literature places it in the organic chemistry domain, specifically within heterocyclic compounds containing plural nitrogen-containing heterocyclic ring systems. The specific connection between the two ring systems occurs through a direct ring-member-to-ring-member bond, which is a defining structural characteristic of this compound .
Physical and Chemical Properties
Based on available research data, the following table summarizes the key physical and chemical properties of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione:
Synthesis Methods
The synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be accomplished through several methods, each with specific reaction conditions and starting materials. The selection of a particular synthetic route typically depends on the availability of starting materials, desired scale, and specific requirements for the resulting compound's purity and form.
Synthesis via 2-Bromomethylbenzoate Derivatives
A common approach for synthesizing 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the reaction of 2,6-dioxopiperidin-3-ammonium chloride with a lower alkyl ester of 2-bromomethylbenzoic acid. This reaction proceeds in the presence of an acid acceptor such as dimethylaminopyridine or triethylamine . The substituted benzoate intermediates used in this synthesis pathway are either commercially available or can be prepared through conventional processes. For instance, a lower alkyl ester of ortho-toluic acid can be brominated with N-bromosuccinimide under light influence to yield the required lower alkyl 2-bromomethylbenzoate intermediate .
Synthesis from Nitrophthalic Anhydride
Another synthetic route involves the reaction of nitrophthalic anhydride with α-aminoglutarimide hydrochloride (also termed 2,6-dioxopiperidin-3-ylammonium chloride) in the presence of sodium acetate and glacial acetic acid . This method provides a direct approach to form the required isoindoline-glutarimide linkage with the nitro group already positioned on the aromatic ring.
Cyclization Approach
A third synthetic pathway involves a two-step cyclization process. Initially, a dialdehyde reacts with glutamine to form 2-(1-oxoisoindolin-2-yl)glutaric acid, which is subsequently cyclized to yield the desired 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindoline structure . This approach may provide advantages in terms of regioselectivity and functional group compatibility.
Table 1: Comparative Analysis of Synthesis Methods for 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Solid Forms and Polymorphism
Patent literature indicates that 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can exist in various solid forms, which is a significant consideration for pharmaceutical applications . The existence of different crystalline forms (polymorphs) of this compound can affect its physical properties, including solubility, dissolution rate, bioavailability, and stability. These characteristics are crucial determinants of a compound's pharmaceutical performance.
The specific solid forms are characterized by their X-ray powder diffraction patterns, which show distinctive peaks at various 2θ angles . These patterns serve as fingerprints for identifying and differentiating between various polymorphic forms of the compound. The control and reproducibility of specific crystalline forms are essential for ensuring consistent pharmaceutical performance, particularly in regulatory submissions and manufacturing processes.
Chemical Transformations
Reduction to Lenalidomide
One of the most significant chemical transformations of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is its reduction to form lenalidomide. This reduction process specifically targets the nitro group, converting it to an amino group. The resulting compound, lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione), is a pharmaceutically active agent with important clinical applications .
Hydrogenation Methods
Catalytic hydrogenation is the preferred method for reducing the nitro group to an amino group. Various hydrogenation conditions have been documented in the literature, as summarized in the following table:
Table 2: Hydrogenation Conditions for Nitro Reduction in Isoindoline Compounds
The catalytic hydrogenation process typically involves dissolving the nitro compound in an appropriate solvent, adding a catalyst (commonly palladium on carbon), and subjecting the mixture to hydrogen under pressure in a Parr apparatus or similar equipment . After completion of the reaction, the catalyst is removed by filtration, typically through a Celite pad, and the filtrate is processed to isolate the reduced product.
Pharmaceutical Relevance
Precursor to Therapeutic Agents
The primary pharmaceutical significance of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its role as a key precursor to lenalidomide, which belongs to a class of immunomodulatory drugs with applications in multiple myeloma and other conditions . The structural framework of this compound, particularly the isoindoline-piperidine-2,6-dione backbone, forms the basis for a family of compounds with various therapeutic activities.
Ingredient | Quantity (for 1000 tablets) | Function |
---|---|---|
1-oxo-2-(2,6-dioxopiperidin-3-yl)-5-amino-isoindoline | 10.0 g | Active ingredient |
Lactose | 328.5 g | Filler |
Corn starch | 17.5 g | Disintegrant |
Polyethylene glycol 6000 | 5.0 g | Binder |
Talc | 25.0 g | Glidant |
Magnesium stearate | 4.0 g | Lubricant |
Demineralized water | q.s. | Processing aid |
The preparation of such tablets typically involves a series of specific steps, including sieving the solid ingredients through a 0.6 mm mesh, mixing the active ingredient with excipients, preparing a paste with polyethylene glycol, combining all components, granulating, drying at 35°C overnight, and finally compressing the mixture into tablets .
Capsule Formulations
Gelatin dry-filled capsules containing related compounds (e.g., 100 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-6-aminoisoindoline) have also been described in the literature . These formulation approaches could potentially be adapted for 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione or its derivatives, depending on their specific pharmaceutical properties and intended applications.
Pharmaceutical Salt Forms
For compounds structurally related to 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, various physiologically acceptable non-toxic acid addition salts can be formed. These salt forms can potentially influence the compound's solubility, stability, and bioavailability profiles. The salts can be derived from both inorganic and organic acids, as categorized in the following table :
Table 4: Potential Acid Sources for Pharmaceutical Salt Formation
Acid Category | Examples |
---|---|
Inorganic Acids | Hydrochloric acid, Hydrobromic acid, Phosphoric acid, Sulfuric acid |
Sulfonic Acids | Methanesulphonic acid |
Carboxylic Acids | Acetic acid, Tartaric acid, Lactic acid, Succinic acid, Citric acid, Malic acid, Maleic acid, Sorbic acid, Aconitic acid, Salicylic acid, Phthalic acid, Embonic acid, Enanthic acid |
The formation of specific salt forms can be achieved through conventional methods, and the resulting salts may offer advantages in terms of crystallinity, stability, or other pharmaceutical properties. Additionally, these salt forms can be useful for resolving individual optical isomers when the compound contains chiral centers .
Stereochemistry Considerations
Compounds with the general structure of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione contain a chiral center at the C-3 position of the piperidine ring, potentially leading to different enantiomers with distinct properties. These individual isomers can be prepared in chiral form or separated from racemic mixtures .
A common approach for resolving enantiomers involves forming salts with chiral acids, such as individual enantiomers of 10-camphorsulfonic acid, camphoric acid, α-bromocamphoric acid, methoxyacetic acid, tartaric acid, diacetyltartaric acid, malic acid, or pyrrolidone-5-carboxylic acid . After salt formation, the individual enantiomers can be separated and freed from the resolving agent, potentially repeating the process to achieve high optical purity (>95%) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume